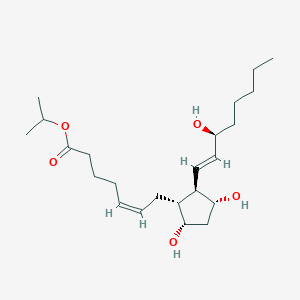

Pgf2alpha isopropyl ester

Description

Contextualization within Prostanoid Pharmacology Research

Prostanoids are a class of lipid compounds derived from arachidonic acid that exert a wide range of physiological effects. PGF2α is a key member of this family, known for its potent biological activities, including its ability to lower intraocular pressure (IOP). arvojournals.orgmedchemexpress.com However, the therapeutic and research applications of the parent compound, PGF2α, are limited by its poor corneal penetration and rapid metabolism.

PGF2α isopropyl ester was developed as a more lipophilic analog to overcome these limitations. caymanchem.com In the realm of prostanoid pharmacology, this esterified form serves as a critical research tool to explore the mechanisms of PGF2α-mediated effects, particularly on the eye. arvojournals.orgselcukmedj.org Its ability to effectively penetrate ocular tissues and then convert to the active PGF2α allows researchers to study the specific actions of this prostanoid on various ocular structures and pathways. caymanchem.comresearchgate.net This has been instrumental in elucidating the role of the FP receptor, a primary target of PGF2α, in regulating aqueous humor dynamics. arvojournals.orgnih.gov

Historical Perspective on its Development as a Research Compound

The journey of PGF2α isopropyl ester as a research compound is intrinsically linked to the quest for effective treatments for glaucoma, a condition characterized by elevated IOP. In the early 1980s, research demonstrated that PGF2α could significantly reduce IOP in primates. arvojournals.org This discovery sparked interest in developing prostaglandin-based therapies for glaucoma.

However, the native PGF2α molecule presented challenges due to its hydrophilic nature, which hindered its ability to be administered topically to the eye. arvojournals.org To address this, researchers began to synthesize and test various ester derivatives of PGF2α to enhance its bioavailability. arvojournals.org The isopropyl ester of PGF2α emerged as one of the most promising candidates from these early structure-activity relationship studies. arvojournals.orgnih.gov

This compound became a prototype in glaucoma research, allowing for more detailed investigations into the IOP-lowering effects of PGF2α. arvojournals.org Studies in various animal models, including monkeys, cats, and dogs, confirmed that PGF2α isopropyl ester was a potent and effective agent for reducing IOP. arvojournals.orgarvojournals.orgtandfonline.com This foundational research with PGF2α isopropyl ester paved the way for the development of other prostaglandin (B15479496) analogs, such as latanoprost (B1674536), which have become mainstays in modern glaucoma therapy. arvojournals.orgsmolecule.com

Prodrug Rationale and Significance in Pharmacological Studies

The design of PGF2α isopropyl ester as a prodrug is a key element of its utility in pharmacological research. A prodrug is an inactive or less active compound that is converted into an active drug within the body. In this case, the addition of the isopropyl ester group to the PGF2α molecule renders it more lipophilic, or fat-soluble. caymanchem.com

This increased lipophilicity significantly enhances the compound's ability to penetrate the cornea and other ocular tissues following topical application. caymanchem.comresearchgate.net Once inside the eye, endogenous enzymes, particularly carboxylesterases, rapidly hydrolyze the ester bond, releasing the active PGF2α molecule. nih.gov This targeted delivery and activation mechanism allows researchers to achieve higher and more sustained concentrations of the active compound at the desired site of action, while minimizing systemic exposure and potential side effects.

The use of PGF2α isopropyl ester as a prodrug has been pivotal in a number of research areas:

Mechanism of Action Studies: It has enabled detailed investigation into how PGF2α lowers IOP, primarily by increasing uveoscleral outflow of aqueous humor. arvojournals.orgmedchemexpress.com

Comparative Pharmacology: The compound serves as a standard against which the efficacy and properties of newly developed prostaglandin analogs are evaluated. selcukmedj.org

Enzymatic Activity Research: The conversion of the prodrug to its active form has been used to study the distribution and activity of esterase enzymes within ocular tissues. nih.gov

Research Findings on PGF2alpha Isopropyl Ester

The following table summarizes key research findings related to the use of this compound in academic studies.

| Area of Study | Research Model | Key Findings |

| Intraocular Pressure (IOP) Reduction | Cynomolgus Monkeys | A 5 µg dose reduced IOP by 68% after four days of treatment. caymanchem.com Repeated doses of 2-5 µg produced a ~70% reduction in IOP. arvojournals.org |

| Mechanism of Action | Monkeys | Increased uveoscleral outflow of aqueous humor with minimal effect on conventional outflow. arvojournals.org |

| Aqueous Humor Dynamics | Humans | Did not significantly alter aqueous humor production or outflow facility. arvojournals.orgbmj.com |

| Comparative Efficacy | Monkeys | Required a 10 to 100 times lower dose to achieve comparable IOP reduction to PGF2α tromethamine salt. arvojournals.org |

| Enzymatic Hydrolysis | Ocular Tissue Homogenates | Rapidly hydrolyzed by carboxylesterase to the active PGF2α. nih.gov |

| Species-Specific Effects | Rabbits | Can induce a pressure increase due to breakdown of the blood-aqueous barrier. arvojournals.orgtandfonline.com |

Structure

3D Structure

Properties

IUPAC Name |

propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H40O5/c1-4-5-8-11-18(24)14-15-20-19(21(25)16-22(20)26)12-9-6-7-10-13-23(27)28-17(2)3/h6,9,14-15,17-22,24-26H,4-5,7-8,10-13,16H2,1-3H3/b9-6-,15-14+/t18-,19+,20+,21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPABVZYYTCHNMK-YNRDDPJXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)OC(C)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)OC(C)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H40O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53764-90-2 | |

| Record name | Prostaglandin F2 isopropyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053764902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DINOPROST ISOPROPYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJ8V9F4GQ4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacokinetic and Biotransformation Research

Prodrug Conversion and Hydrolysis Mechanisms

PGF2alpha isopropyl ester is an ester prodrug of Prostaglandin (B15479496) F2α (PGF2α). caymanchem.com Its design as a more lipophilic compound enhances its penetration through biological membranes, such as the cornea. caymanchem.comresearchgate.net Following administration, the ester linkage is readily hydrolyzed in vivo by enzymes, releasing the biologically active PGF2α free acid. caymanchem.comnih.gov This conversion is essential for its pharmacological activity. mdpi.com The esterification of the carboxyl group on PGF2α significantly improves the ocular penetration of the molecule compared to the free acid form. nih.gov

Enzymatic Hydrolysis Pathways

The bioconversion of this compound into its active form is mediated by specific esterase enzymes present in ocular tissues. nih.gov The primary pathway involves hydrolysis, a chemical reaction that breaks the ester bond. nih.govresearchgate.net

Research indicates that Carboxylesterase (CE) plays a critical role in the hydrolysis of this compound. nih.gov Studies investigating the enzymatic conversion of various PGF2α prodrugs have identified this compound as a good substrate for CE. nih.gov This enzyme is considered to be of critical importance for the hydrolytic conversion of PGF2α prodrugs. nih.gov

In addition to Carboxylesterase, Butyrylcholinesterase (BuCHE), an enzyme that hydrolyzes various bioactive esters, also contributes to the metabolism of this compound. nih.govmdpi.com However, the rate of hydrolysis by BuCHE is considerably slower than that observed with CE. nih.gov Further studies have shown that this compound is more stable against the action of butyrylcholinesterase when compared to PGF2α methyl and benzyl (B1604629) esters. researchgate.netcapes.gov.br

| Enzyme | Activity with this compound | Source |

|---|---|---|

| Carboxylesterase (CE) | Good substrate; plays a critically important role in hydrolysis. | nih.gov |

| Butyrylcholinesterase (BuCHE) | Hydrolyzes the compound, but at a much slower rate compared to CE. | nih.gov |

When compared to other PGF2α ester prodrugs, this compound exhibits notably rapid hydrolysis in ocular tissues. nih.gov In comparative studies using dog, monkey, and human ocular tissues, the enzymatic hydrolysis of PGF2alpha 1-isopropyl ester was substantially faster than that of PGF2α pivaloyl esters functionalized at the 11- and 15-positions. nih.gov Similarly, another study highlighted that the enzymatic hydrolysis of PGF2alpha-1-isopropyl ester in ocular tissue homogenates was much faster than for prodrugs esterified at the 11 and/or 15 positions. nih.gov The rate of conversion of PGF2alpha-1-isopropyl ester in ocular surface tissues is unfavorably rapid compared to its conversion in anterior segment tissues. nih.gov In permeability and bioconversion studies using rabbit ocular tissues, the 15-valeryl ester was extensively converted to PGF2α, while the 1-isopropyl ester was also noted for its conversion, being less metabolically stable than lactone, dipivaloyl, and pivaloyl esters. nih.gov

| Compound | Relative Hydrolysis Rate in Ocular Tissues | Source |

|---|---|---|

| PGF2alpha 1-isopropyl ester | Substantially faster than other tested PGF2α esters. | nih.govnih.gov |

| PGF2alpha 11- and 15-monopivaloyl esters | Substantially slower than PGF2alpha 1-isopropyl ester. | nih.gov |

| PGF2alpha 11,15-dipivaloyl ester | Substantially slower than PGF2alpha 1-isopropyl ester. | nih.gov |

| PGF2alpha 15-valeryl ester | Extensively converted; less stable than other tested esters. | nih.gov |

Tissue-Specific Bioconversion

The bioconversion of this compound to PGF2α is not uniform across all tissues; it demonstrates tissue-specific characteristics, particularly within the eye. nih.govnih.gov This localized metabolism is crucial for delivering the active compound to its target sites. nih.gov

The cornea is a primary site for the hydrolysis of this compound. nih.govresearchgate.net Studies have demonstrated that the prodrug is rapidly hydrolyzed by esterases within the cornea to its biologically active free acid form. mdpi.comresearchgate.net This de-esterification process within the cornea is effective, resulting in the delivery of PGF2α free acid into the aqueous humor. nih.gov Research using cornea homogenate confirmed this hydrolytic activity. researchgate.net The hydrolysis is reported to occur mainly in the corneal epithelium, which is where the necessary esterase activity is localized. researchgate.net During studies of its permeation through the cornea, only the hydrolyzed PGF2α was detected on the endothelial side, confirming that hydrolysis is a key step in its transport. researchgate.net

Aqueous Humor and Iris-Ciliary Body Conversion

This compound functions as a prodrug, meaning it is administered in an inactive form and is subsequently converted into its biologically active metabolite within the body. entokey.com Following topical application to the eye, the ester undergoes hydrolysis to form its active free acid, PGF2alpha. entokey.com This conversion is facilitated by esterase enzymes present in ocular tissues. entokey.com

Research indicates that this biotransformation occurs efficiently within the cornea. entokey.comnih.gov The enzymatic hydrolysis of this compound in ocular tissue homogenates has been observed to be significantly faster than that of prodrugs esterified at other positions on the prostaglandin molecule. researchgate.net This rapid conversion in the cornea results in the delivery of the active PGF2alpha free acid into the aqueous humor. nih.gov Chromatographic analysis of the aqueous humor one hour after topical application of a radiolabeled PGF2alpha ester confirmed that the majority of the radioactivity was associated with the active PGF2alpha metabolite. nih.gov However, at the two and three-hour marks, other peaks, likely representing further metabolites of PGF2alpha, became apparent. nih.gov

Ocular Penetration and Distribution Studies

The esterification of the PGF2alpha molecule into this compound is a key chemical modification that significantly improves its ability to penetrate ocular tissues. nih.govcaymanchem.com This enhancement is crucial for its function when applied topically.

Enhanced Membrane Permeation Dynamics

The primary reason for the improved ocular penetration of this compound is its enhanced lipid solubility compared to its parent compound, PGF2alpha. caymanchem.com This increased lipophilicity facilitates better permeation across cellular membranes, particularly the cornea. caymanchem.comresearchgate.net Studies have demonstrated that this esterification of the carboxyl group is the critical factor that greatly enhances the penetration of the PGF2alpha moiety into the eye. nih.gov The use of the isopropyl ester prodrug was found to greatly improve corneal penetration, thereby increasing the amount of active compound reaching the aqueous humor. researchgate.net While specific prostaglandin transporters (PGT) exist, research suggests that 1-position esters of PGF2α have a low affinity for these transporters, indicating that the enhanced penetration is primarily a result of passive diffusion driven by its lipophilic character. annualreviews.org

Intraocular Compartmental Distribution

Once the this compound penetrates the cornea and is converted to its active form, the resulting PGF2alpha distributes to various compartments within the eye. Comparative studies have provided detailed insights into this distribution.

One hour following the topical application of radiolabeled this compound, the concentration of the compound's moiety was significantly higher in several ocular tissues compared to the application of the PGF2alpha free acid. nih.govresearchgate.net

| Ocular Tissue | Fold-Increase in Concentration (Ester vs. Free Acid) |

|---|---|

| Cornea | 32-fold higher nih.govresearchgate.net |

| Aqueous Humor | 22-fold higher nih.govresearchgate.net |

| Ciliary Body | 8-fold higher nih.govresearchgate.net |

| Anterior Sclera | Several-fold higher nih.gov |

| Iris | Several-fold higher nih.gov |

The concentration of the drug moiety changes over time in different compartments. nih.gov Studies tracking radioactivity showed a rapid decline in the cornea, a slower decline in the aqueous humor, and a relatively constant level in the ciliary body for up to six hours. nih.gov This sustained presence in the ciliary body is significant, as specific binding sites for PGF2alpha have been identified at high levels in the ciliary muscles. researchgate.net

| Ocular Tissue | Concentration Trend Over Time |

|---|---|

| Cornea | Declined rapidly during the first 3 hours nih.gov |

| Aqueous Humor | Declined more slowly than in the cornea nih.gov |

| Ciliary Body | Remained essentially constant for up to 6 hours nih.gov |

Molecular and Cellular Mechanisms of Action

Prostanoid Receptor Interaction and Activation

The active form of PGF2alpha isopropyl ester is an analog of prostaglandin (B15479496) F2α and functions as a selective agonist for the prostanoid FP receptor medchemexpress.comselleckchem.com. The interaction and subsequent activation of this receptor are the foundational steps for the compound's biological activity. This activation is highly specific, and the affinity of the molecule for the FP receptor is a key determinant of its potency. The structural modifications of this compound, particularly in its ω chain, were designed to enhance its selectivity for the FP receptor, thereby minimizing interactions with other prostanoid receptors researchgate.net.

Latanoprost (B1674536) acid, the active metabolite, is a potent and selective FP prostanoid receptor agonist medchemexpress.comarvojournals.org. Its agonistic activity at the FP receptor initiates the signaling cascade responsible for its physiological effects. The compound is considered a full agonist on the FP receptor arvojournals.org. Studies have shown that its efficacy as an FP agonist is significantly greater than that of other related compounds like unoprostone (B1682063), which is a low-potency partial agonist at the FP receptor nih.gov. The development of this compound as a therapeutic agent was driven by the need to create a selective FP receptor agonist that could avoid the side effects associated with the less selective, naturally occurring PGF2α researchgate.net.

The therapeutic utility of this compound is rooted in the high affinity and selectivity of its active acid form for the FP receptor over other prostanoid receptors. Latanoprost acid demonstrates a significantly more selective FP prostanoid receptor agonist profile than the endogenous PGF2α arvojournals.org. While it has a relatively high affinity for the FP receptor, its binding to other receptors like EP1, EP3, DP, IP, and TP is considerably lower, which contributes to its improved therapeutic index arvojournals.orgdrugbank.com.

For instance, travoprost (B1681362) acid, another FP agonist, exhibits a high affinity for the FP receptor with a Ki of 35 ± 5 nM, while showing minimal affinity for DP, EP1, EP3, EP4, IP, and TP receptors, with Ki values in the thousands of nanomolars drugbank.com. Latanoprost acid itself has a reported Ki of 98 nM for the FP receptor drugbank.com. This selectivity ensures that its biological effects are primarily mediated through the FP receptor pathway arvojournals.org.

| Compound | Receptor | Binding Affinity (Ki, nM) |

|---|---|---|

| Latanoprost Acid | FP | 98 |

| Travoprost Acid | FP | 35 ± 5 |

| Travoprost Acid | DP | 52,000 |

| Travoprost Acid | EP1 | 9,540 |

| Travoprost Acid | EP3 | 3,501 |

| Travoprost Acid | EP4 | 41,000 |

| Travoprost Acid | IP | >90,000 |

| Travoprost Acid | TP | 121,000 |

The interaction between latanoprost acid and the FP receptor is highly dependent on the molecule's stereochemistry. Specifically, the orientation of the hydroxyl group at the C-15 carbon is critical for potent receptor binding and activation. The naturally configured 15(S) isomer, which is latanoprost, is significantly more active than its 15(R) epimer.

In a receptor binding assay using cat iris sphincter muscle, the free acid form of 15(S)-17-phenyl trinor PGF2α (the active form of latanoprost) had an IC50 value of 0.71 nM caymanchem.com. In contrast, the 15(R)-17-phenyl trinor PGF2α isomer had an IC50 value of 30 nM, indicating a substantially lower binding affinity for the FP receptor caymanchem.com. This demonstrates a clear stereoselective preference of the FP receptor, where the 15(S) configuration allows for a much more potent interaction.

| Isomer (Free Acid Form) | FP Receptor Binding (IC50, nM) |

|---|---|

| 15(S)-17-phenyl trinor PGF2α | 0.71 |

| 15(R)-17-phenyl trinor PGF2α | 30 |

As a G protein-coupled receptor, the FP receptor, upon activation by an agonist like latanoprost acid, initiates intracellular signaling by coupling to and activating heterotrimeric G proteins nih.govmdpi.com. This activation leads to the dissociation of the G protein's α subunit from its βγ dimer, with both components then able to modulate the activity of downstream effector enzymes and ion channels. The specific G protein subtypes that couple to the FP receptor determine the precise nature of the downstream cellular response nih.gov. Recent cryo-electron microscopy studies have provided detailed insights into the structural basis of FP receptor activation and its coupling to G proteins nih.govnih.gov.

The FP receptor primarily couples to G proteins of the Gq family, specifically Gαq and Gα11 nih.gov. Bioluminescence resonance energy transfer (BRET)-based sensor assays have shown a more robust signal for Gαq coupling compared to Gα11 following FP receptor activation nih.gov. The FP receptor is also known to couple to Gα12/13 proteins, with a better response observed for Gα13 nih.gov. This coupling to Gαq/11 is a critical step that links receptor activation to the subsequent stimulation of phospholipase C and the phosphoinositide signaling pathway nih.gov. Unlike some other GPCRs, such as the angiotensin II type 1 receptor, the FP receptor does not efficiently engage with G proteins of the Gαi family nih.gov.

A primary consequence of FP receptor coupling with Gαq/11 is the activation of phospholipase C (PLC). This enzyme catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This process is known as phosphoinositide (PI) turnover. The stimulation of PI turnover is a hallmark of FP receptor activation nih.gov. Functional assays measuring phosphoinositide turnover are commonly used to determine the potency of FP receptor agonists drugbank.com. For example, travoprost acid has been shown to be a potent activator of PI turnover in various human cell types, including ciliary muscle and trabecular meshwork cells drugbank.com. This activation of the PI pathway is a key mechanism through which FP receptor agonists exert their cellular effects nih.gov.

G Protein-Coupled Receptor (GPCR) Signaling Cascades

Intracellular Calcium Mobilization

The engagement of the FP receptor by PGF2alpha can lead to the activation of downstream pathways that influence intracellular calcium levels. However, the effects are not always characterized by a direct increase in the amplitude of calcium transients. In studies on isolated rat ventricular myocytes, PGF2alpha produced a positive inotropic action (increased cell shortening) without altering the amplitude of intracellular calcium transients or diastolic calcium nih.gov. Instead, the mechanism appears to involve an increase in intracellular pH, leading to an alkalosis that sensitizes cardiac myofilaments to existing calcium levels nih.gov. This effect on pH was found to be dependent on the Na+-H+ exchanger nih.gov.

Protein Kinase C (PKC) Induction

A key event following FP receptor activation is the induction of Protein Kinase C (PKC). PGF2alpha and its analogues have been shown to activate PKC in various cell types, including human granulosa-lutein and luteal cells nih.gov. The activation mechanism involves the translocation of PKC from a primarily cytosol-associated form to a membrane-associated form nih.gov. This redistribution is a critical step for the enzyme to exert its downstream effects. The positive inotropic action of PGF2alpha in rat myocytes, which is linked to intracellular pH changes, is also attenuated by PKC inhibitors, suggesting PKC's involvement in the signaling cascade nih.gov. Furthermore, studies in Swiss 3T3 cells confirm that PGF2alpha triggers PKC activity as part of its mitogenic signaling nih.gov.

Mitogen-Activated Protein Kinase (MAPK) Pathway Activation

PGF2alpha is a potent activator of the Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the extracellular signal-regulated kinases (ERK1/2). In Swiss 3T3 fibroblast cells, PGF2alpha stimulation leads to both a rapid, transient activation and a subsequent sustained activation of phosphorylated ERK1/2 (p-ERK1/2) auctoresonline.org. The signaling routes for these two phases differ:

Transient activation involves c-Src, phosphatidylinositol 3-kinase (PI3K)/AKT, and PKC pathways auctoresonline.orgresearchgate.net.

Sustained activation is dependent on MAP kinase kinase (MEK-1), c-Src, PKC, and the insulin-like growth factor-1 receptor (IGF1R) auctoresonline.orgresearchgate.net.

In human endometrial adenocarcinoma cells, PGF2alpha signaling via the FP receptor can trans-activate the epidermal growth factor receptor (EGFR), which in turn triggers MAPK signaling, promoting cell proliferation nih.gov. This activation can be abolished by specific inhibitors of phospholipase C, EGFR kinase, and MAPK kinase nih.gov.

Rho Signaling Pathway Engagement

The involvement of the Rho signaling pathway in PGF2alpha-mediated effects appears to be cell-type specific. The Rho family of small GTPases and their downstream effectors, such as Rho-associated protein kinase (ROCK), are crucial regulators of the actin cytoskeleton, cell adhesion, and migration nih.govnih.gov. However, in studies exploring PGF2alpha-induced p-ERK1/2 MAPK activation in Swiss 3T3 fibroblast cells, the signaling cascade did not involve the Rho or ROCK pathways auctoresonline.orgresearchgate.net. This indicates that, at least for MAPK activation in this cell type, PGF2alpha signals through a Rho-independent mechanism.

Regulation of Extracellular Matrix Turnover

This compound plays a significant role in remodeling the extracellular matrix (ECM), a complex network of proteins and other molecules that provides structural and biochemical support to surrounding cells. This regulation is largely achieved by modulating the expression and activity of matrix metalloproteinases (MMPs), enzymes responsible for degrading ECM components nih.gov.

Matrix Metalloproteinase (MMP) Expression and Activity

Treatment with this compound has been shown to increase the expression and release of several MMPs in ocular tissues.

In Monkey Uveoscleral Outflow Pathway: Topical application of this compound in cynomolgus monkeys resulted in statistically significant increases in the immunoreactivity of MMP-1, MMP-2, and MMP-3 in the iris root, ciliary muscle, and adjacent sclera nih.gov. These enzymes are critical for breaking down ECM components like collagen.

In Human Ciliary Smooth Muscle Cells: In vitro studies on human ciliary smooth muscle cells demonstrated that PGF2alpha increases the production and release of MMP-1, MMP-2, MMP-3, and MMP-9 arvojournals.org.

The regulation can be more complex in other biological systems. For instance, in rat decidual cells, PGF2alpha was found to down-regulate the expression of MMP-2 while up-regulating proMMP-3 nih.gov. This highlights that the effect of PGF2alpha on MMPs can be tissue- and context-dependent.

Table 1: Effect of this compound on MMP Immunoreactivity in Monkey Ocular Tissues Data extracted from Sampaolesi, et al. (2002). The table shows the mean percentage increase in optical density scores in treated eyes compared to vehicle-treated controls. nih.gov

| MMP | Iris Root | Ciliary Muscle | Adjacent Sclera |

| MMP-1 | 89% | 61% | 66% |

| MMP-2 | 129% | 82% | 267% |

| MMP-3 | 207% | 83% | 726% |

Collagen Remodeling in Ocular Tissues

The upregulation of MMPs by this compound directly contributes to the remodeling of collagen within ocular tissues. This remodeling is a key mechanism behind its therapeutic effects in the eye. A study in cynomolgus monkeys demonstrated that topical treatment with this compound for five days led to a significant reduction in collagen types I, III, and IV within the ciliary muscle and adjacent sclera, which are key components of the uveoscleral outflow pathway nih.gov. The degradation of these collagens is thought to reduce the hydraulic resistance of the tissue, thereby facilitating aqueous humor outflow nih.govmdpi.com.

Table 2: Reduction in Collagen Immunoreactivity in Monkey Ocular Tissues Following this compound Treatment Data extracted from Sampaolesi, et al. (1998). The table shows the mean percentage reduction in optical density scores for different collagen types in treated eyes compared to controls. nih.gov

| Collagen Type | Ciliary Muscle | Adjacent Sclera |

| Collagen I | 52% | 43% |

| Collagen III | 45% | 45% |

| Collagen IV | 45% | Not Significantly Reactive |

Pharmacological Effects in Preclinical Models and Isolated Tissues

Ocular System

Modulation of Aqueous Humor Outflow Pathways

The primary mechanism by which Pgf2alpha isopropyl ester is understood to lower intraocular pressure is through the modulation of aqueous humor outflow pathways. medchemexpress.com It redirects aqueous humor from the conventional trabecular route to the uveoscleral pathway. nih.gov

Numerous preclinical studies in primates have demonstrated that this compound significantly increases the outflow of aqueous humor through the uveoscleral pathway. medchemexpress.comarvojournals.org This pathway involves the flow of aqueous humor through the ciliary muscle and sclera. The proposed mechanism involves the remodeling of the extracellular matrix within the ciliary muscle, leading to enlarged intramuscular spaces and reduced hydraulic resistance. nih.govresearchgate.net

In a study using cynomolgus monkeys, topical administration of this compound resulted in a substantial increase in uveoscleral outflow. nih.govnih.gov One study found that uveoscleral outflow in the treated eye was approximately two to three-and-a-half times higher than in the control eye. nih.gov Another investigation in cynomolgus monkeys reported a significant increase in uveoscleral outflow from 0.61 ± 0.10 µL/min in the control eye to 0.98 ± 0.12 µL/min in the eye treated with Pgf2alpha. nih.gov This enhancement of uveoscleral outflow is considered the principal reason for the compound's ocular hypotensive effect. nih.govnih.gov

Uveoscleral Outflow Enhancement in Cynomolgus Monkeys

| Study Parameter | Control Eye | This compound Treated Eye | Reference |

|---|---|---|---|

| Uveoscleral Outflow (µL/min) | 0.61 ± 0.10 | 0.98 ± 0.12 | nih.gov |

| Relative Increase in Uveoscleral Outflow | - | ~2 to 3.5 times higher than control | nih.gov |

While the primary effect is on uveoscleral outflow, this compound also influences the trabecular meshwork, a key tissue in the conventional outflow pathway. arvojournals.org The compound does not appear to affect the baseline tension of the trabecular meshwork. arvojournals.org

A significant finding is the ability of Pgf2alpha to inhibit the contraction of the trabecular meshwork induced by Endothelin-1 (ET-1). arvojournals.org ET-1 is a potent vasoconstrictor and contractile agent that is implicated in the regulation of aqueous humor outflow. In isolated bovine trabecular meshwork strips, Pgf2alpha (at a concentration of 10⁻⁶ M) was shown to inhibit the contraction induced by ET-1 (10⁻⁸ M). arvojournals.org This inhibitory effect is mediated by the FP receptor, as it can be blocked by FP receptor antagonists. arvojournals.org This suggests that this compound may help to counteract pathological increases in trabecular meshwork contractility. arvojournals.org

Effect of Pgf2alpha on ET-1 Induced Contraction in Bovine Trabecular Meshwork

| Condition | Observation | Reference |

|---|---|---|

| ET-1 (10⁻⁸ M) alone | Induces contraction | arvojournals.org |

| ET-1 (10⁻⁸ M) + Pgf2alpha (10⁻⁶ M) | Inhibition of ET-1 induced contraction | arvojournals.org |

| ET-1 + Pgf2alpha + FP receptor antagonist | Inhibitory effect of Pgf2alpha is blocked | arvojournals.org |

Trabecular Meshwork Contractility Regulation

Effects on Ocular Smooth Muscles (e.g., Iris Sphincter, Ciliary Muscle)

This compound and its active acid form have direct effects on the smooth muscles of the eye, particularly the ciliary muscle and the iris sphincter muscle. These effects are consistent with the high concentration of FP receptors found in these tissues. nih.gov In human eyes, FP receptors are highly concentrated in the longitudinal ciliary muscle and the iris sphincter muscle. nih.gov

The compound's action on the ciliary muscle is thought to involve relaxation, which contributes to the widening of intermuscular spaces and the subsequent increase in uveoscleral outflow. nih.govresearchgate.net Physiological studies in monkeys have pointed to a dual action on the ciliary muscle: a direct effect on the muscle fibers causing relaxation and a dissolution of intermuscular connective tissues. nih.gov In cats and dogs, Pgf2alpha and its esters are potent miotics, indicating a contractile effect on the iris sphincter muscle in these species. arvojournals.org

Ocular Blood Flow Dynamics

This compound has been observed to influence ocular blood flow. A notable effect is the induction of conjunctival hyperemia, which is an increase in blood flow to the conjunctiva. arvojournals.org In rabbits, this compound was found to induce changes in blood flow. arvojournals.org Furthermore, research suggests that Pgf2alpha can enhance ocular and retinal blood flow, which may be a result of its effects on vascular smooth muscle in the eye. arvojournals.org This vasodilatory action could potentially counteract the vasoconstrictor effects of substances like Endothelin-1 on ocular blood vessels. arvojournals.orgresearchgate.net

Reproductive System

Luteolytic Activity Research

PGF2alpha and its synthetic analogues are potent luteolytic agents, meaning they induce the regression of the corpus luteum (CL). smolecule.comnih.gov This action is critical in regulating the reproductive cycles in many species. smolecule.com

In preclinical studies involving heifers, PGF2alpha demonstrated significant luteolytic activity, causing a marked decrease in progesterone (B1679170) levels. nih.gov Similarly, in non-human primates like the marmoset monkey, PGF2alpha application in the mid-luteal phase leads to a rapid decline in blood progesterone concentration, initiating the follicular phase. nih.gov Research in rats and hamsters has also shown the potent luteolytic properties of PGF2alpha analogues. smolecule.com

The luteolytic effect is mediated through the FP receptor. idrblab.net In women, direct injection of PGF2alpha into the corpus luteum resulted in a significant drop in serum progesterone and a shortened luteal phase, suggesting a local role for PGF2alpha in human luteolysis. nih.gov

Uterine Contractility Studies

PGF2alpha is a potent stimulator of uterine smooth muscle, leading to uterine contractions. glowm.comtargetmol.com This effect is utilized in both veterinary and human medicine. smolecule.comtargetmol.com

In vitro studies on puerperal cow uteri have examined the effects of PGF2alpha on myometrial contractility. While oxytocin (B344502) was found to be a consistently effective uterotonic drug in these models, the response to PGF2alpha was more variable. nih.gov In uteri with metritis, PGF2alpha induced an initial decrease in contractions followed by an increase. nih.gov Interestingly, the gene expression of the PGF2alpha receptor was greater in uteri with metritis. nih.gov

Other research has highlighted that PGF2alpha's effect on uterine blood flow is primarily due to its uterotonic action, though it also has vasoconstrictive properties. glowm.com The potent uterine stimulant properties of PGF2alpha analogues have been demonstrated in various preclinical models. targetmol.com

Influence on Estrous Cycle Regulation

The luteolytic activity of PGF2alpha is a key mechanism through which it influences the estrous cycle. tennessee.edu By inducing the regression of the corpus luteum, PGF2alpha effectively shortens the luteal phase and initiates a new follicular phase, thus synchronizing estrus. smolecule.comnih.gov

Studies in beef heifers have shown that the effectiveness of PGF2alpha in inducing estrus is dependent on the dosage and the stage of the luteal phase at the time of administration. nih.gov Higher doses were effective at all stages of the luteal phase, while lower doses were only effective in the late stage. nih.gov The interval to the onset of estrus can also be influenced by the timing of treatment within the luteal phase. nih.gov In marmoset monkeys, repeated administration of PGF2alpha has been used to control the ovarian cycle for research purposes without altering the cycle length or progesterone response over the long term. nih.gov

Embryonic Development Modulation (e.g., PGF2α effects)

The effects of PGF2alpha on embryonic development are complex and appear to be species-specific. In some species, PGF2alpha can have detrimental effects on the developing embryo.

In bovine models, studies have indicated that PGF2alpha can have a direct negative impact on the development of pre-implantation embryos. tennessee.edunih.gov The presence of the PGF2alpha receptor on bovine embryos suggests a receptor-mediated action. researchgate.net Research has shown that exposure of bovine embryos to PGF2alpha in vitro can reduce their development to the blastocyst stage and lower hatching rates. nih.govmdpi.com This suggests that increased concentrations of PGF2alpha in the uterine environment could contribute to early embryonic mortality. tennessee.edu

Conversely, in pigs, PGF2alpha appears to play a supportive role in pregnancy establishment. bioscientifica.com Research has shown that PGF2alpha can promote embryo implantation and development in this species. bioscientifica.com It was found to stimulate the proliferation and adhesion of porcine trophoblast cells in vitro, processes crucial for implantation. bioscientifica.com

| Preclinical Model | Effect of PGF2α on Embryonic Development | Key Findings |

| Bovine (in vitro) | Detrimental | Reduced development to blastocyst stage and lower hatching rates. nih.gov |

| Bovine (in vivo) | Potentially Detrimental | Increased PGF2α in the uterine lumen may contribute to embryonic mortality. tennessee.edu |

| Porcine (in vitro) | Supportive | Stimulated trophoblast cell proliferation and adhesion. bioscientifica.com |

Other Smooth Muscle Systems

Bronchial Smooth Muscle Reactivity

PGF2alpha is known to be a potent constrictor of bronchial smooth muscle. researchgate.net This effect is particularly relevant in the context of respiratory conditions like asthma, where airway hyper-reactivity is a key feature. cloudfront.net

In vitro studies using human bronchial tissue have demonstrated that PGF2alpha induces bronchoconstriction. researchgate.net Research has also investigated the interaction of PGF2alpha with other substances that affect bronchial smooth muscle. For instance, Prostaglandin (B15479496) E2 has been shown to reverse PGF2alpha-induced bronchoconstriction. researchgate.net

Structure Activity Relationship Sar Studies and Analog Development

Comparative Analysis with Prostaglandin (B15479496) F2 Alpha and Other Prostanoid Analogs

The foundation for modern prostaglandin analog development was the discovery that esterification of PGF2alpha, such as the creation of PGF2alpha isopropyl ester, significantly enhances its corneal penetration. arvojournals.org This prodrug approach allows for effective delivery of the active PGF2alpha molecule to the target tissues within the eye. Building on this, SAR studies have led to the creation of several key analogs with distinct structural modifications.

Latanoprost (B1674536) and its Active Acid Metabolite

Latanoprost is a PGF2alpha analog where the terminal four carbons of the ω-chain are replaced by a phenyl group at the C-17 position. nih.govresearchgate.net This modification is a cornerstone of its design, leading to a high affinity for the FP receptor. arvojournals.orgnih.gov Latanoprost is administered as an isopropyl ester prodrug, which is hydrolyzed by esterases in the cornea to its biologically active form, latanoprost acid. researchgate.netnih.gov

Latanoprost acid is a potent and highly selective FP receptor agonist. arvojournals.orgnih.gov The presence of the bulky phenyl group on the ω-chain is critical for this enhanced selectivity and affinity compared to the parent PGF2alpha. arvojournals.orgnih.gov Saturation of the double bond at the C13-14 position further refines its receptor profile and improves its chemical stability. arvojournals.org

Table 1: Comparison of Latanoprost and this compound

| Compound | Key Structural Modification(s) | Active Form | Receptor Affinity/Selectivity |

|---|---|---|---|

| This compound | Isopropyl ester at C-1 | PGF2alpha | Baseline |

| Latanoprost | Isopropyl ester at C-1, Phenyl group at C-17, Saturated C13-14 bond | Latanoprost acid | High affinity and selectivity for the FP receptor |

Bimatoprost (B1667075) (17-phenyl trinor PGF2α N-ethyl amide) and its Active Acid

Bimatoprost is a synthetic analog of PGF2alpha that is structurally unique among its peers. Instead of the typical carboxylic acid or ester group at the C-1 position, bimatoprost possesses an N-ethyl amide group. lipidmaps.orgcapes.gov.br It also features a phenyl group at the C-17 position of the ω-chain, similar to latanoprost. lipidmaps.org While bimatoprost itself has pharmacological activity, it is also converted in ocular tissues to its active free acid metabolite, 17-phenyl trinor PGF2alpha. lipidmaps.orgnih.gov This active acid is a potent FP receptor agonist. lipidmaps.orgnih.gov The conversion of the N-ethyl amide prodrug to the active free acid is reportedly slower than that of ester prodrugs like latanoprost. lipidmaps.org

Table 2: Structural and Activity Comparison of Bimatoprost

| Compound | C-1 Modification | ω-Chain Modification | Active Form | Primary Receptor Target |

|---|

| Bimatoprost | N-ethyl amide | 17-phenyl trinor | Bimatoprost and Bimatoprost Acid | FP receptor |

Travoprost (B1681362) (Fluprostenol Isopropyl Ester)

Travoprost, the isopropyl ester of fluprostenol, is a highly potent and selective FP receptor agonist. researchgate.netcapes.gov.brnih.gov Its structure is distinguished by a trifluoromethyl group at the meta-position of a phenoxy ring that replaces part of the ω-chain. researchgate.net This modification significantly enhances its affinity and efficacy at the FP receptor. nih.govresearchgate.net Following topical administration, travoprost is hydrolyzed to its active free acid, which then interacts with the FP receptor. researchgate.netresearchgate.net Travoprost acid is one of the most potent FP receptor agonists among the clinically used prostaglandin analogs. nih.gov

Table 3: Comparison of Travoprost and its Active Metabolite

| Compound | Prodrug Form | Active Metabolite | Key Structural Feature | Receptor Activity |

|---|

| Travoprost | Isopropyl ester | Fluprostenol (Travoprost acid) | Trifluoromethylphenoxy group on ω-chain | Potent and selective full FP receptor agonist |

Unoprostone (B1682063) Isopropyl Ester

Unoprostone isopropyl ester is a docosanoid related to a metabolite of PGF2alpha. nih.gov A key structural difference is the saturation of the C13-14 double bond. arvojournals.org It is administered as an isopropyl ester prodrug and is hydrolyzed to its active form, unoprostone. nih.govlabclinics.com Compared to other prostaglandin analogs like latanoprost and travoprost, unoprostone is considered a weaker FP receptor agonist. nih.govlabclinics.com Its mechanism of action may also involve the activation of large conductance Ca2+-activated K+ (BK) channels. medchemexpress.com

Table 4: Characteristics of Unoprostone Isopropyl Ester

| Compound | Key Structural Feature | Active Form | Receptor Affinity | Additional Mechanism |

|---|

| Unoprostone Isopropyl Ester | Saturated C13-14 bond | Unoprostone | Weak FP receptor agonist | BK channel activator |

Cloprostenol (B1669231) Isopropyl Ester

Cloprostenol is a synthetic PGF2alpha analog where the ω-chain is modified to include a chlorophenoxy group. biomol.comgoogle.com Its isopropyl ester form, cloprostenol isopropyl ester, is a more lipid-soluble prodrug. biomol.com Cloprostenol is a potent FP receptor agonist, with the (+)-enantiomer being responsible for the majority of its biological activity. biomol.comncats.io It has been shown to be more potent than PGF2alpha in some biological assays. biomol.com

Table 5: Cloprostenol Isopropyl Ester Details

| Compound | Key Structural Modification | Active Form | Receptor Activity |

|---|

| Cloprostenol Isopropyl Ester | Chlorophenoxy group on the ω-chain | Cloprostenol | Potent FP receptor agonist |

Modifications to the ω-Chain and Aromatic Ring Structures

The ω-chain of PGF2alpha has been a focal point for medicinal chemistry efforts to create improved prostaglandin analogs. arvojournals.orggoogle.com A highly successful strategy has been the incorporation of a ring structure, particularly a phenyl ring, at or near the end of this chain. arvojournals.orgnih.govgoogle.com This modification, seen in latanoprost, bimatoprost, and travoprost, generally results in analogues with a higher affinity for the FP receptor and an improved therapeutic profile. arvojournals.orgnih.gov

The length of the ω-chain and the position of the aromatic ring are critical. nih.gov For instance, the 17-phenyl-18,19,20-trinor PGF2alpha structure, a feature of latanoprost, was found to be optimal for high potency. nih.gov Further substitutions on the phenyl ring can also modulate activity. For example, introducing a methyl group at the 2 or 3-position of the benzene (B151609) ring can yield compounds that are more biologically active than those with a methyl group at the 4-position. nih.gov In travoprost, the trifluoromethyl substitution on the phenoxy ring is a key contributor to its high potency. researchgate.net These systematic modifications of the ω-chain and the appended aromatic rings have been instrumental in developing highly effective and selective prostaglandin analogs for ophthalmic use. arvojournals.orgnih.gov

Esterification Site and Acyl Group Variations

The carboxylic acid group at the C-1 position is essential for the biological activity of prostaglandins (B1171923), as it is often critical for binding to target receptors. nih.gov However, this functional group is typically ionized at physiological pH, which increases polarity and can hinder the molecule's ability to penetrate biological membranes like the cornea, thereby limiting bioavailability. researchgate.net

To overcome this, a common prodrug strategy is the esterification of the carboxylic acid. researchgate.net For PGF2α, esterification with isopropanol (B130326) to form PGF2α isopropyl ester (PGF2α-IE) was found to substantially increase its bioavailability. arvojournals.org This prodrug is more lipophilic, allowing for enhanced penetration through the corneal epithelium. mdpi.com Once it passes through the cornea, endogenous enzymes, specifically esterases, rapidly hydrolyze the ester bond to release the biologically active free acid. mdpi.comresearchgate.net The enzymatic hydrolysis of the C-1 isopropyl ester is notably faster compared to the hydrolysis of esters at other positions on the molecule. nih.gov

In the search for improved therapeutic profiles, researchers have also explored creating prodrugs by esterifying the hydroxyl (OH) groups at the C-9, C-11, and C-15 positions of the PGF2α molecule. researchgate.netnih.gov A series of PGF2α prodrugs with acyl ester groups at these positions were synthesized and evaluated. nih.gov

Studies using isolated esterases and ocular tissue homogenates revealed that acylating the C-9 hydroxyl group does not create a viable prodrug, as the parent PGF2α is not regenerated upon hydrolysis. researchgate.netnih.gov In contrast, monoesters at the C-11 or C-15 positions, as well as diesters at both the C-11 and C-15 positions, were successfully converted back to active PGF2α in ocular tissues, confirming their potential as prodrugs. researchgate.netnih.gov The enzyme carboxylesterase (CE) was identified as being critically important for the hydrolytic conversion of these 11- and 15-OH ester prodrugs. researchgate.netnih.gov Internal esterification to form lactones, such as PGF2α-1,11-lactone and PGF2α-1,15-lactone, has also been investigated, showing altered activity profiles, including a longer duration of action. diva-portal.org

| Esterification Position | Prodrug Efficacy | Key Enzyme for Hydrolysis | Source |

|---|---|---|---|

| C-1 Carboxylic Acid | Effective (e.g., Isopropyl ester) | Esterases | arvojournals.orgresearchgate.netnih.gov |

| C-9 Hydroxyl | Ineffective | N/A (PGF2α not regenerated) | researchgate.netnih.gov |

| C-11 Hydroxyl | Effective (mono- and di-esters) | Carboxylesterase (CE) | researchgate.netnih.gov |

| C-15 Hydroxyl | Effective (mono- and di-esters) | Carboxylesterase (CE) | researchgate.netnih.gov |

Research Methodologies and Experimental Approaches

In Vitro Investigation Techniques

In vitro studies are fundamental for isolating and examining the direct effects of PGF2alpha isopropyl ester on specific cells and tissues in a controlled laboratory setting.

Cell Culture Models

Cell culture models are instrumental in dissecting the cellular and molecular responses to this compound. Specific cell types are cultured to represent the target tissues of interest. For instance, human ciliary muscle cells and trabecular meshwork cells are primary models for investigating the compound's role in regulating intraocular pressure. researchgate.net In these models, this compound has been observed to stimulate the expression of matrix metalloproteinases. researchgate.net Human myometrial cells are also utilized to study its effects on uterine tissue. nih.gov

Isolated Tissue Preparations

Isolated tissue preparations offer an experimental system that maintains the cellular architecture and connectivity of a specific tissue, providing insights that bridge the gap between cell culture and whole-organism studies. Ocular tissues, such as the iris sphincter and trabecular meshwork from animal models like cats, are used to assess physiological responses like muscle contraction. medchemexpress.com The cat iris sphincter muscle, in particular, is a well-established model for evaluating FP receptor agonist activity. medchemexpress.com Uterine strips from rats are another common preparation used to study the contractile effects of prostaglandin (B15479496) analogs. nih.gov

Receptor Binding Assays

Receptor binding assays are critical for determining the affinity and selectivity of this compound for its target receptors, primarily the prostaglandin F (FP) receptor. Radioligand binding assays, which measure the displacement of a radiolabeled ligand (such as [3H]PGF2alpha) from the receptor, are a standard method. researchgate.netcapes.gov.br These assays have been used to characterize the binding profile of the active acid form of this compound and other prostaglandin analogs to FP receptors in various tissues, including bovine corpus luteum and cat iris sphincter muscle. nih.govmedchemexpress.com

Functional assays that measure the downstream consequences of receptor binding, such as phosphoinositide turnover, are also employed. Activation of the FP receptor by an agonist leads to the hydrolysis of membrane phospholipids (B1166683) and the generation of second messengers. Measuring this turnover provides a functional readout of receptor activation. researchgate.net

Biochemical Assays

A variety of biochemical assays are used to investigate the intracellular signaling pathways triggered by this compound. A key assay involves the measurement of intracellular calcium mobilization. researchgate.netcapes.gov.br The binding of an agonist to the FP receptor typically initiates a rapid increase in intracellular calcium concentration, which can be quantified using fluorescent indicators in cultured cells like rat aorta smooth muscle (A7r5) cells and human ciliary muscle cells. researchgate.netcapes.gov.br Enzyme activity assays are also performed to measure the functional output of signaling, such as the activity of matrix metalloproteinases.

Molecular Biology Techniques

Molecular biology techniques are essential for examining how this compound modulates gene and protein expression. Techniques such as reverse transcription-polymerase chain reaction (RT-PCR) are used to identify and quantify the expression of mRNA for receptors like the FP receptor and its variants in ocular tissues. researchgate.net Northern blot and Western blot analyses are employed to measure the upregulation of specific mRNAs (like cysteine-rich angiogenic protein 61) and the phosphorylation of proteins (like myosin light chain), respectively, providing a detailed view of the molecular changes induced by the compound. researchgate.netamazonaws.comkglmeridian.comnih.govresearchgate.net

In Vivo Animal Models

Monkeys (cynomolgus), cats, and rabbits are common models in ophthalmic research to study the compound's potent intraocular pressure (IOP)-lowering effects. medchemexpress.comamedeolucente.itresearchgate.netnih.gov Following topical application, changes in IOP, pupil diameter, and aqueous humor dynamics are measured. amedeolucente.itnih.gov For instance, studies in monkeys have demonstrated a significant and sustained reduction in IOP. medchemexpress.comamedeolucente.it Cats are particularly sensitive for modeling the miotic (pupil-constricting) effects associated with FP receptor activation. medchemexpress.comamedeolucente.itresearchgate.net While rabbits are used to assess ocular irritation, they are considered less sensitive to the IOP-lowering effects of FP agonists. amedeolucente.itnih.gov In reproductive studies, rats are used as a model to investigate effects on uterine contractility. nih.gov

Interactive Data Table: In Vitro Research Findings for this compound

| Technique | Model System | Key Findings |

| Cell Culture | Human Ciliary Muscle Cells | Stimulates expression of matrix metalloproteinases. researchgate.net |

| Human Trabecular Meshwork Cells | Induces changes in gene expression related to the extracellular matrix. nih.gov | |

| Isolated Tissue | Cat Iris Sphincter | Potent contraction, indicating FP receptor agonist activity. medchemexpress.com |

| Rat Uterine Strips | Elicits contractile responses. nih.gov | |

| Receptor Binding | Bovine Corpus Luteum Homogenates | The active acid form competes for binding with [3H]PGF2alpha. nih.gov |

| Biochemical Assay | Rat Aorta Smooth Muscle (A7r5) Cells | Mobilizes intracellular calcium. capes.gov.br |

| Molecular Biology | Human Ocular Tissues | FP receptor mRNA variants identified via RT-PCR. researchgate.net |

Primate Models (e.g., Cynomolgus Monkeys, Rhesus Monkeys)

Primate models, particularly Cynomolgus (Macaca fascicularis) and Rhesus (Macaca mulatta) monkeys, have been instrumental in elucidating the pharmacological effects of this compound, especially in the context of ophthalmology. These models are favored due to their anatomical and physiological similarities to the human eye.

Early research in the 1980s demonstrated that topically applied PGF2alpha effectively reduces intraocular pressure (IOP) in monkeys, sparking interest in its potential for glaucoma treatment. arvojournals.org Subsequent studies using this compound, a prodrug of PGF2alpha, further explored this hypotensive effect. In glaucomatous monkey eyes, this compound was shown to lower IOP.

A key mechanism of action identified in primate models is the enhancement of uveoscleral outflow. Studies in Cynomolgus monkeys revealed that this compound increases the outflow of aqueous humor through this pathway, which is a significant departure from the conventional trabecular meshwork pathway targeted by many other glaucoma medications. arvojournals.orgarvojournals.org This finding was crucial in understanding the unique therapeutic profile of prostaglandin analogs. For instance, research showed that topical treatment of Cynomolgus monkey eyes with PGF2alpha-isopropyl ester increased matrix metalloproteinase expression, which is thought to remodel the ciliary muscle's extracellular matrix and facilitate uveoscleral outflow. sci-hub.se

In addition to its effects on IOP, this compound has been studied for other physiological responses in the primate eye. One notable observation in Cynomolgus monkeys is the induction of increased iridial pigmentation following chronic topical application. nih.gov This effect, characterized by a darkening of the iris, was also observed with other prostaglandin analogs, suggesting it is a class effect. nih.gov The pigmentation change was found to occur even in sympathectomized eyes, indicating the mechanism is independent of sympathetic nerve input. nih.gov

Furthermore, studies on isolated Rhesus monkey ciliary muscle have investigated the direct effects of PGF2alpha. Research has shown that PGF2alpha can induce relaxation of pre-contracted ciliary muscle, a finding that may help explain the increase in uveoscleral outflow observed in living monkey eyes. arvojournals.org

The following table summarizes key research findings in primate models:

Interactive Data Table: Research Findings in Primate Models| Animal Model | Compound | Key Findings |

|---|---|---|

| Cynomolgus Monkey | This compound | Reduces intraocular pressure. arvojournals.org |

| Cynomolgus Monkey | This compound | Increases uveoscleral outflow. arvojournals.orgarvojournals.org |

| Cynomolgus Monkey | This compound | Induces increased iridial pigmentation. nih.gov |

| Rhesus Monkey | PGF2alpha | Relaxes pre-contracted ciliary muscle. arvojournals.org |

| Glaucomatous Monkeys | This compound | Lowers intraocular pressure. |

Rodent Models (e.g., Rats, Hamsters, Mice)

Rodent models, including rats, hamsters, and mice, have been utilized to investigate the systemic and cellular effects of this compound and related synthetic analogs. These models are advantageous for their short life cycles, ease of handling, and the availability of genetically defined strains. nih.gov

Research in rats and mice has explored the impact of synthetic PGF2alpha analogs on reproductive tissues. For example, studies involving the administration of cloprostenol (B1669231) and its isopropyl ester, which are structurally related to PGF2alpha, have shown significant histopathological modifications in the testes of both rats and mice. researchgate.net These changes, indicative of apoptosis in testicular cells, were observed after prolonged treatment. researchgate.netresearchgate.net

In hamsters, PGF2alpha has been shown to be a potent luteolytic agent, meaning it can induce the regression of the corpus luteum. dcchemicals.com The effects of PGF2alpha on uterine contractility have also been studied in pregnant hamsters, providing insights into its hormonal and smooth muscle activities. researchgate.net

While rats are often preferred for cardiovascular and behavioral studies due to their larger size and social behaviors that can better mimic human conditions, mice remain a cornerstone of biomedical research due to the vast array of available genetic tools. nih.gov The choice between these rodent models often depends on the specific research question. For instance, while PGF2alpha did not significantly affect certain male reproductive parameters in one rat study, its analog, PGE1, induced notable changes. researchgate.net

The following table presents a summary of research findings in rodent models:

Interactive Data Table: Research Findings in Rodent Models| Animal Model | Compound/Analog | Key Findings |

|---|---|---|

| Rats | Cloprostenol Isopropyl Ester | Induces histopathological changes and apoptosis in testicular cells. researchgate.net |

| Mice | Cloprostenol Isopropyl Ester | Induces histopathological changes and apoptosis in testicular cells. researchgate.net |

| Hamsters | PGF2alpha | Potent luteolytic agent. dcchemicals.com |

| Hamsters | Prostalene (PGF2alpha analog) | Induces multiphasic dose-response in uterine contractility. researchgate.net |

| Rats | PGF2alpha | Did not significantly affect LH, FSH, testosterone, or semen quality in one study. researchgate.net |

Other Animal Species (e.g., Cats, Rabbits, Dogs, Cows, Sheep, Mares, Sows)

Beyond primates and rodents, various other animal species have been used in research involving this compound and related compounds, contributing to a broader understanding of its effects across different biological systems.

In rabbits, topical application of this compound has been shown to cause a dose-dependent reduction in intraocular pressure. nih.gov This hypotensive effect is a common finding across several species, though the magnitude and time course of the response can vary. Rabbits are a frequently used model in initial ophthalmic screening studies.

Beagle dogs have also been used to study the ocular effects of this compound. Similar to rabbits and primates, it has demonstrated an ability to lower IOP in this species. nih.gov

In veterinary medicine, PGF2alpha and its synthetic analogs are widely used for reproductive management in livestock. For example, in cows, mares (female horses), and sows (female pigs), PGF2alpha is used to synchronize estrous cycles and for the treatment of certain reproductive conditions. These applications leverage its potent luteolytic activity. While the isopropyl ester form is primarily associated with ophthalmic research, the broader class of PGF2alpha compounds has significant applications in these species.

Cats have also been a model for studying the ocular hypotensive effects of prostaglandins (B1171923). Early studies demonstrated that topically applied PGF2alpha can reduce IOP in cats.

The following table summarizes key research findings in these other animal species:

Interactive Data Table: Research Findings in Other Animal Species| Animal Model | Compound | Key Findings |

|---|---|---|

| Rabbits | This compound | Causes a dose-dependent reduction in intraocular pressure. nih.gov |

| Dogs (Beagles) | This compound | Lowers intraocular pressure. nih.gov |

| Cats | PGF2alpha | Reduces intraocular pressure. |

| Cows | PGF2alpha | Used for estrous cycle synchronization due to luteolytic effects. |

| Mares | PGF2alpha | Used for estrous cycle synchronization due to luteolytic effects. |

| Sows | PGF2alpha | Used for estrous cycle synchronization due to luteolytic effects. |

Synthetic Chemistry and Analog Preparation

Total Synthesis Approaches for Prostaglandin Analogs

The total synthesis of prostaglandins, including PGF2alpha and its analogs, is a significant challenge in organic chemistry due to the presence of multiple stereocenters and sensitive functional groups. The landmark synthesis developed by E.J. Corey provided a foundational and convergent approach that is still influential in many modern synthetic routes. researchgate.netnih.gov

A common strategy in the synthesis of PGF2alpha analogs involves the use of a key intermediate known as the Corey lactone. researchgate.netmdpi.com This intermediate contains the cyclopentane (B165970) core with several of the required stereocenters already established. The synthesis then proceeds by sequentially attaching the two side chains (the alpha-chain and the omega-chain) to this core structure. researchgate.net

The Corey method often involves the following key steps:

Installation of the lower (omega) side chain: This is typically achieved via a Horner-Wadsworth-Emmons reaction of the Corey aldehyde (derived from the Corey lactone) with a suitable phosphonate (B1237965) reagent.

Reduction of the C-15 ketone: A critical step is the stereoselective reduction of the ketone on the omega-chain to produce the desired 15S-hydroxyl group, which is crucial for biological activity. Achieving high stereoselectivity at this position can be challenging and often requires specific reagents and conditions. researchgate.net

Installation of the upper (alpha) side chain: This is often accomplished using a Wittig reaction to form the C5-C6 double bond.

Final modifications: The synthesis is completed with the hydrolysis of protecting groups and any necessary functional group manipulations.

Derivatization Strategies for Prodrug Creation

PGF2alpha is a polar molecule with limited ability to penetrate the cornea, which restricts its therapeutic efficacy when applied topically to the eye. nih.gov To overcome this barrier, a common strategy is to convert PGF2alpha and its analogs into more lipophilic prodrugs. A prodrug is an inactive or less active compound that is converted into the active drug within the body. nih.gov

The most common derivatization strategy for creating prostaglandin prodrugs is esterification of the carboxylic acid group at the C-1 position of the alpha-chain. nih.govnih.gov this compound is a prime example of this approach. The addition of the isopropyl ester group increases the lipophilicity of the molecule, allowing it to more readily permeate the lipid-rich corneal epithelium. nih.gov

Once the prodrug crosses the cornea, it enters the anterior chamber of the eye where it is hydrolyzed by endogenous esterase enzymes present in ocular tissues. nih.govresearchgate.net This enzymatic cleavage removes the isopropyl ester group, regenerating the biologically active PGF2alpha free acid at the target site. This targeted bioactivation helps to concentrate the active drug where it is needed, potentially reducing systemic side effects.

The choice of the ester group can influence the properties of the prodrug, such as its lipophilicity, stability, and rate of hydrolysis. Besides the isopropyl ester, other esters, such as methyl and ethyl esters, have also been investigated. nih.gov The success of isopropyl ester prodrugs like latanoprost (B1674536) and travoprost (B1681362) in clinical use has validated this derivatization strategy as a highly effective method for ocular drug delivery. nih.govmdpi.com

Future Directions and Emerging Research Areas

Elucidation of Novel Signaling Pathways

While the primary mechanism of action for the active metabolite of PGF2alpha isopropyl ester involves the activation of the prostaglandin (B15479496) F receptor (FP receptor), a G-protein coupled receptor, emerging research suggests the involvement of other, less characterized signaling pathways. annualreviews.org The biological response to prostaglandins (B1171923) is complex and can involve multiple molecular interactions and receptor crosstalk. numberanalytics.com

Future research aims to explore these alternative pathways:

Cross-talk with other Prostanoid Receptors: Studies have shown that PGF2alpha and its analogs are not exclusively selective for the FP receptor and can interact with other prostanoid receptors, such as the thromboxane (B8750289) (TP) receptor. For instance, the contraction of human bronchioles by PGF2alpha and latanoprost (B1674536) acid appears to be mediated primarily by TP receptors, not FP receptors. arvojournals.org Understanding the conditions under which these alternative receptors are activated is a critical area of future study.

Activation of Novel Receptors: There is speculation that some effects of prostaglandin analogs may be mediated by yet-unidentified receptors. For example, it was initially hypothesized that bimatoprost (B1667075), an analog of PGF2alpha ethanolamide, might activate novel prostanoid receptors in the eye's trabecular meshwork. researchgate.net

Downstream Signaling Cascades: Beyond initial receptor binding, the downstream signaling is an area of active investigation. The binding of prostaglandins to their receptors initiates a cascade of intracellular events, often leading to changes in cyclic adenosine (B11128) monophosphate (cAMP) levels and protein kinase A (PKA) activation. numberanalytics.com However, other pathways are also implicated. For example, in cancer cell lines, PGF2alpha has been shown to link to G proteins and activate the Epidermal Growth Factor Receptor (EGFR), leading to Ras/ERK1/2 signaling. aacrjournals.org The role of matrix metalloproteinases (MMPs) in tissue remodeling, which is stimulated by PGF2alpha analogs, also represents a significant downstream signaling pathway that requires further elucidation. nih.govarvojournals.org

Investigation of Differential Tissue Responses

A significant area of ongoing research is to understand why this compound and its analogs elicit different, and sometimes opposing, effects in various tissues. For example, while it is a potent ocular hypotensive agent, it can cause bronchoconstriction in airway smooth muscle. arvojournals.orgtaylorandfrancis.com

Key research questions being addressed include:

Receptor Distribution and Density: The type and number of prostaglandin receptors can vary significantly between different tissues and even different cell types within the same tissue. This differential expression is a primary reason for varied tissue responses. While the contractile responses in both guinea-pig and human airways are mediated predominantly by TP receptors, it is inferred that other receptor populations may also contribute. researchgate.net

Tissue-Specific Signaling Coupling: Even when the same receptor is activated, the downstream signaling pathways it couples to can differ from one tissue to another, leading to distinct physiological outcomes. For instance, FP receptor activation in the ciliary muscle leads to relaxation and increased uveoscleral outflow, whereas in other smooth muscles it can cause contraction. researchgate.netnih.gov

Metabolic Differences: The conversion of the this compound prodrug to its biologically active acid form is dependent on esterase enzymes present in tissues like the cornea. researchgate.netresearchgate.net The rate and extent of this metabolic conversion can differ between tissues, influencing the local concentration of the active compound and the resulting biological effect.

Influence on Diverse Biological Processes: The effects of PGF2alpha analogs are being explored in various tissues beyond the eye. Research has reported a hypertrichotic effect, implying a role for PGF2alpha in skin and hair follicle remodeling, though the molecular mechanisms are not fully understood. researchgate.netnih.gov Additionally, studies have shown that PGF2alpha analogs can increase cerebrospinal fluid outflow through nasal lymphatics, suggesting a potential therapeutic application that is tissue-specific. researchgate.net

Development of More Selective Analogs

A major thrust in prostaglandin research is the development of new analogs with greater receptor selectivity. numberanalytics.com The goal is to design compounds that are potent agonists for the FP receptor while having minimal affinity for other prostanoid receptors (e.g., EP, DP, TP). This selectivity is crucial for maximizing therapeutic effects while minimizing side effects that arise from activating other signaling pathways. arvojournals.orgscispace.com

The development from PGF2alpha to its isopropyl ester and subsequently to latanoprost exemplifies this progression. PGF2alpha-IE was a significant improvement over the parent compound due to better bioavailability, but it still caused side effects. arvojournals.orgscispace.com The development of latanoprost, a phenyl-substituted analog, was a breakthrough because it maintained high potency at the FP receptor but had a significantly lower affinity for other receptors, such as the EP2 receptor, compared to natural PGF2alpha. researchgate.net

Future development will likely focus on:

Structure-Activity Relationship (SAR) Studies: Researchers continue to synthesize and test novel analogs with modifications to the core prostaglandin structure, particularly on the omega (ω) chain. arvojournals.org These studies help to identify the chemical modifications that enhance FP receptor selectivity and improve the therapeutic profile. google.comresearchgate.net

Targeting Specific Receptor Subtypes: As more is understood about the different subtypes of prostaglandin receptors, there is an opportunity to design drugs that target them with even greater precision. scispace.com For example, the development of selective EP2 and EP4 receptor agonists and antagonists for various conditions demonstrates this trend. frontiersin.orgnih.gov

Dual-Action Compounds: Another emerging area is the creation of "dual pharmacophoric" drug conjugates, which combine the activity of a prostaglandin analog with another pharmacologically active molecule to achieve synergistic effects. researchgate.net

| Compound/Analog | Key Structural Feature/Modification | Impact on Receptor Selectivity/Activity | Reference(s) |

| PGF2alpha | Natural prostaglandin | Binds to multiple prostanoid receptors (FP, EP, TP) | researchgate.net |

| This compound | Esterification of the carboxylic acid | Increased lipophilicity and bioavailability, but retains broad receptor activity | arvojournals.org |

| Latanoprost | Phenyl group substitution on the ω-chain | High selectivity for FP receptor; ~100-fold lower affinity for EP2 receptors compared to PGF2alpha | researchgate.net |

| Travoprost (B1681362) | Isopropyl ester of fluprostenol; trifluoromethylphenyl group | Potent and selective FP receptor full agonist | nih.govresearchgate.net |

| Omidenepag isopropyl | Non-prostanoid structure | Selective EP2 receptor agonist, representing a move away from FP receptor targets for similar therapeutic goals | nih.gov |

This table provides an interactive overview of the progression in the development of PGF2alpha analogs.

Understanding Molecular Basis of Specific Biological Activities

While the broad mechanisms of action for this compound are known, a deeper understanding of the precise molecular events that lead to its specific biological effects is a key area for future research. This involves connecting receptor activation to the downstream cellular and tissue-level changes.

Current and future research focuses on:

Extracellular Matrix Remodeling: The primary mechanism for intraocular pressure reduction by PGF2alpha analogs is an increase in uveoscleral outflow. arvojournals.orgnih.gov This is believed to occur through the remodeling of the extracellular matrix in the ciliary muscle and sclera. A key area of investigation is the detailed regulation of matrix metalloproteinases (MMPs) and their tissue inhibitors (TIMPs). nih.govarvojournals.org Studies have shown that treatment with latanoprost acid increases the expression of several MMPs in human trabecular meshwork cells. nih.gov

Hair Growth (Hypertrichosis): The side effect of increased eyelash growth has led to the exploration of PGF2alpha analogs for treating alopecia. nih.gov However, the molecular mechanisms underlying this hypertrichotic effect remain largely unknown. researchgate.net Future studies will need to identify the specific signaling pathways activated in the hair follicle that stimulate the transition from the telogen (resting) to the anagen (growing) phase. researchgate.net

Pigmentation Changes: Another observed effect is increased iridial pigmentation. The molecular basis for this involves the stimulation of melanogenesis in iris melanocytes. Further research is needed to fully delineate the signaling cascade from FP receptor activation to increased melanin (B1238610) synthesis. nih.gov

Cardiovascular and Inflammatory Roles: Outside of its well-known effects, PGF2alpha and its FP receptor have been implicated in blood pressure regulation and atherosclerosis, hinting at a role in cardiovascular homeostasis and inflammation. frontiersin.org Understanding the molecular basis of these effects could open up entirely new therapeutic avenues for PGF2alpha analogs.

Q & A

Q. What experimental models are commonly used to study the role of Pgf2alpha isopropyl ester in luteolysis?